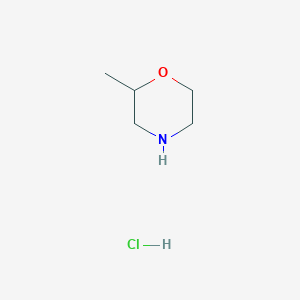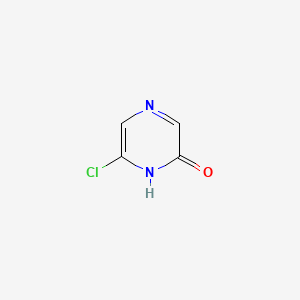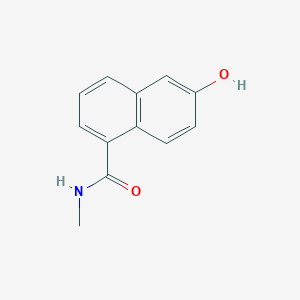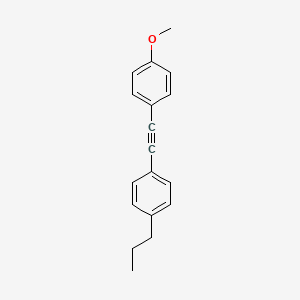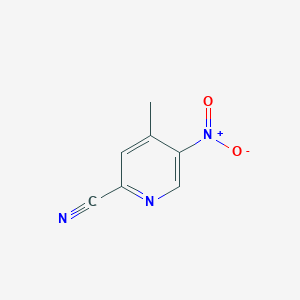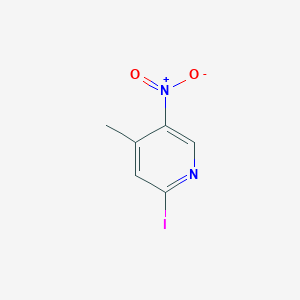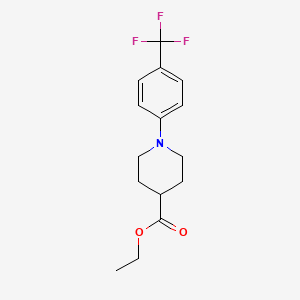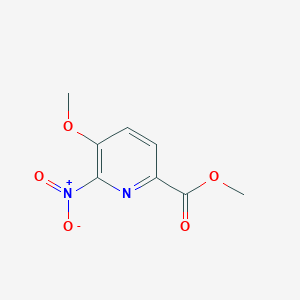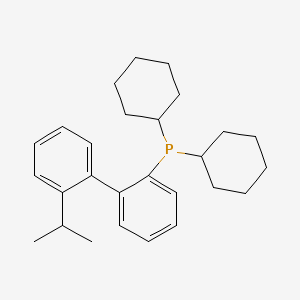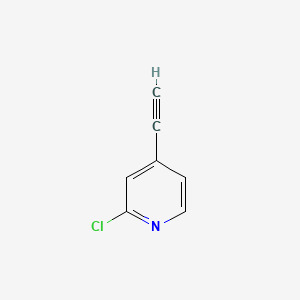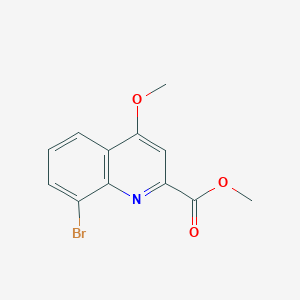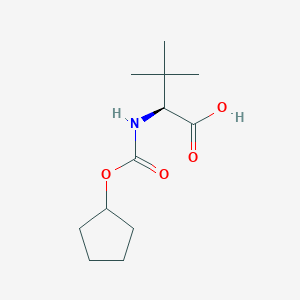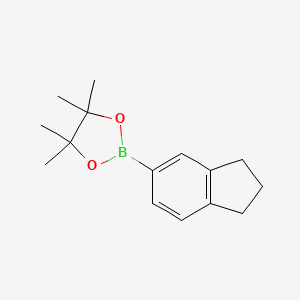
2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound is a boronic ester derivative of 2,3-dihydro-1H-inden-5-yl. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The indenyl moiety is a fused cyclopentadiene and benzene ring, which is a common structure in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar aromatic indenyl system with the boronic ester attached at the 2-position. The tetramethyl-1,3,2-dioxaborolane group is likely to add steric bulk to the molecule .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. They can also undergo oxidation to form boronic acids .科学的研究の応用
Synthesis and Chemical Reactions
The compound 2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are primarily used in various chemical synthesis processes. For example, Spencer et al. (2002) explored its use in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Polymerization Processes
This compound is also significant in polymerization processes. Yokozawa et al. (2011) investigated its use in the Suzuki-Miyaura coupling polymerization, leading to the creation of polymers like P3HT with narrow molecular weight distributions (Yokozawa et al., 2011). Similarly, Yokoyama et al. (2007) utilized it in chain-growth polymerization for the synthesis of polyfluorene via Suzuki-Miyaura coupling reaction (Yokoyama et al., 2007).
Material Science and Nanotechnology
In the field of material science and nanotechnology, this compound is used to create advanced materials with unique properties. Fischer et al. (2013) demonstrated its application in the creation of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).
Biochemical Applications
Moreover, it finds applications in biochemical research. For example, Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative using phenyl boronic ester, which showed sensitivity and selectivity for H2O2, applicable for detecting H2O2 in living cells (Nie et al., 2020).
Catalysis and Organic Synthesis
The compound is also significant in catalysis and organic synthesis. Chang et al. (2005) described a method for the synthesis of various 2-silylallylboronates from allenes, demonstrating the compound's utility in palladium-catalyzed reactions (Chang et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-8-11-6-5-7-12(11)10-13/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOGJNOBVQVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634211 | |
| Record name | 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
445303-13-9 | |
| Record name | 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



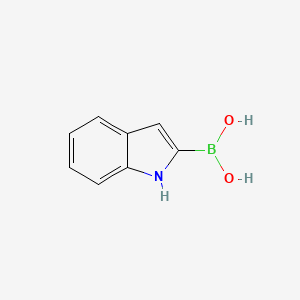
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
